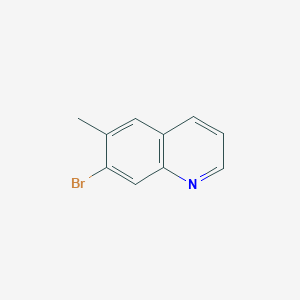

7-Bromo-6-methylquinoline

Description

7-Bromo-6-methylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine backbone with bromine at position 7 and a methyl group at position 4. Its molecular formula is C₁₀H₈BrN (MW: 238.08 g/mol) . The compound is of interest in medicinal chemistry due to the reactive bromine substituent, which facilitates nucleophilic substitution reactions, and the methyl group, which enhances lipophilicity and steric effects . Key synthetic routes include high-temperature reactions in diphenylether (e.g., synthesis of 7-Bromo-6-methylquinolin-4(1H)-one, yielding 92% purity via LCMS [M+H]⁺ 238.0) .

Properties

IUPAC Name |

7-bromo-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCSSPCKSNHEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylquinoline can be achieved through several methods. One common approach involves the bromination of 6-methylquinoline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of 7-Bromo-6-methylquinoline may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated quinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

Reduction Reactions: Products include partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-6-methylquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in various chemical research and industrial applications.

Biology: In biological research, 7-Bromo-6-methylquinoline and its derivatives are studied for their potential biological activities. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them of interest in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as potential treatments for diseases such as malaria, cancer, and bacterial infections.

Industry: In the industrial sector, 7-Bromo-6-methylquinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylquinoline depends on its specific application. In biological systems, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Key Observations :

- Halogen Position : Chlorine at C4 (vs. C2 or C7) increases electrophilicity, enabling diverse substitution pathways .

- Substituent Polarity : Methoxy groups improve aqueous solubility compared to methyl .

Data Tables

Table 1: NMR Spectral Data for Selected Compounds

Biological Activity

7-Bromo-6-methylquinoline is a significant derivative of quinoline, a compound family known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of 7-Bromo-6-methylquinoline, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C10H8BrN

- Molecular Weight : 232.08 g/mol

The structure of 7-Bromo-6-methylquinoline features a bromine atom at the 7-position and a methyl group at the 6-position of the quinoline ring, which influences its biological interactions.

The biological activity of 7-Bromo-6-methylquinoline is primarily attributed to its ability to interact with various enzymes and proteins. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Gene Expression Modulation : It can alter gene expression related to cell cycle regulation, apoptosis, and other critical cellular processes .

Anticancer Activity

Research indicates that quinoline derivatives, including 7-Bromo-6-methylquinoline, exhibit notable anticancer properties. For instance:

- In Vitro Studies : In studies involving cancer cell lines (e.g., MCF-7), compounds similar to 7-Bromo-6-methylquinoline demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Bromo-6-methylquinoline | MCF-7 | Data not specified | |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 |

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties:

- Broad-Spectrum Activity : They have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Antiviral Properties

Preliminary studies suggest that 7-Bromo-6-methylquinoline may also possess antiviral activity:

- Mechanism : The compound may interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles.

Case Studies

Several studies have highlighted the potential of quinoline derivatives in clinical applications:

- Anticancer Activity in MCF-7 Cells : A study demonstrated that compounds structurally related to 7-Bromo-6-methylquinoline significantly inhibited cell growth in breast cancer models, suggesting a pathway for further drug development.

- Antimicrobial Efficacy Against Resistant Strains : Research has shown that certain quinoline derivatives can overcome resistance mechanisms in bacteria, providing a promising avenue for treating resistant infections.

Dosage Effects and Toxicity

While specific dosage effects for 7-Bromo-6-methylquinoline have not been extensively reported, studies on related compounds indicate that:

- Dosage Variability : The biological effects can vary significantly with dosage; higher concentrations may lead to increased toxicity or adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.